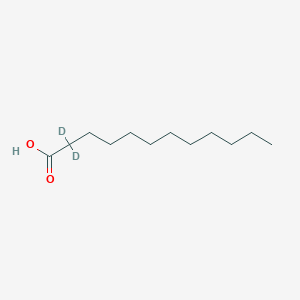

Dodecanoic-2,2-D2 acid

概要

説明

ラウリン酸-d2は、ドデカン酸-d2としても知られており、ラウリン酸の重水素標識体です。ラウリン酸は、ココナッツオイルやパーム核油によく見られる、炭素原子12個の鎖を持つ飽和脂肪酸です。 ラウリン酸-d2の重水素標識は、特に代謝経路や反応機構に関する研究など、科学研究において非常に有用です .

準備方法

合成経路および反応条件: ラウリン酸-d2は、ラウリン酸の重水素化によって合成できます。このプロセスは、水素原子を重水素原子に交換することを伴います。一般的な方法の1つは、パラジウム炭素(Pd/C)などの適切な触媒の存在下で、重水素ガス(D2)を用いた触媒交換反応です。 この反応は、通常、完全な重水素化を保証するために、高圧と高温で行われます .

工業生産方法: ラウリン酸-d2の工業生産は、同様の原理に従いますが、より大規模に行われます。このプロセスは、高圧反応器と連続フローシステムを用いて、効率的な重水素化を実現します。 最終製品の純度は、蒸留や結晶化などの複数の精製段階によって保証されます .

化学反応の分析

反応の種類: ラウリン酸-d2は、以下を含むさまざまな化学反応を起こします。

エステル化: アルコールとの反応によりエステルを形成します。

酸化: ラウリン酸アルデヒドやラウリン酸過酸化物などのラウリン酸誘導体に変換されます。

還元: 還元反応によってラウリルアルコールが生成されます。

一般的な試薬と条件:

エステル化: 通常、アルコールと硫酸やp-トルエンスルホン酸などの酸触媒を用います。

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤が用いられます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が用いられます。

主な生成物:

エステル化: ラウリルエステル。

酸化: ラウリン酸アルデヒド、ラウリン酸過酸化物。

還元: ラウリルアルコール。

置換: ラウリルハライド.

科学的研究の応用

ラウリン酸-d2は、科学研究において幅広い用途があります。

化学: 反応機構研究や同位体標識実験におけるトレーサーとして使用されます。

生物学: 生体系における脂肪酸の取り込みや変換を調べるために、代謝研究に用いられます。

医学: 抗菌特性の可能性や脂質代謝における役割について調査されています。

作用機序

ラウリン酸-d2の作用機序は、天然ラウリン酸の挙動を模倣する代謝経路への取り込みに関与しています。重水素標識により、代謝運命を正確に追跡することができます。ラウリン酸は、細胞膜を標的にし、その完全性を破壊して抗菌効果をもたらすことが知られています。 また、細胞増殖やアポトーシスに関与するPI3K/AKT経路など、さまざまなシグナル伝達経路にも影響を与えます .

類似化合物との比較

ラウリン酸-d2は、以下のような他の中鎖脂肪酸と比較することができます。

カプリン酸(C10): 構造は似ていますが、炭素鎖が短くなっています。代謝特性が異なり、抗菌剤としては効果が低いです。

ミリスチン酸(C14): 炭素鎖が長く、物理的および化学的特性が異なります。動物性脂肪に多く含まれています。

パルミチン酸(C16): 炭素鎖が大幅に長く、代謝的および生理学的効果が異なります

ラウリン酸-d2は、重水素標識されているため、研究用途に独特の利点を提供し、代謝経路や反応機構の詳細な研究を可能にします。

特性

IUPAC Name |

2,2-dideuteriododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-ZWGOZCLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481362 | |

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64118-39-4 | |

| Record name | Lauric-2,2-d2 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B1590291.png)

![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)

![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)